molecular formula C16H18N2O3S2 B2386421 N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1448136-96-6

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2386421
CAS No.: 1448136-96-6
M. Wt: 350.45
InChI Key: ZYSCSGGVSURWSP-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine or pyridine

The general synthetic route can be summarized as follows:

  • Preparation of oxalyl chloride by reacting oxalic acid with thionyl chloride.
  • Reaction of oxalyl chloride with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine and thiophen-2-ylmethylamine in the presence of a base to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxalamide moiety is often associated with bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This functional group may enhance the compound’s reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N'-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-22-12-6-4-11(5-7-12)14(19)10-18-16(21)15(20)17-9-13-3-2-8-23-13/h2-8,14,19H,9-10H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCSGGVSURWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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